3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride

Droxidopa Synthesis Yield

This 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is the definitive, certified Droxidopa Impurity 28 reference standard. Unlike generic diastereomeric mixtures, its specific erythro stereochemistry is essential for validating HPLC, LC-MS, or GC methods that detect this impurity in Droxidopa API. Using this standard ensures ICH Q3A compliance for impurity profiling in regulatory submissions. A procurement of alternative isomers or unprotected forms will compromise analytical accuracy, making this exact compound non-negotiable for development of chiral resolution methods and ensuring the enantiomeric purity of L-threo Droxidopa.

Molecular Formula C23H24ClNO5
Molecular Weight 429.897
CAS No. 73594-44-2
Cat. No. B589410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride
CAS73594-44-2
SynonymsDL-erythro-3-[3,4-Bis(benzyloxy)phenyl]serine Hydrochloride;  β-Hydroxy-3-(phenylmethoxy)-O-(phenylmethyl)-erythro-L-tyrosine Hydrochloride; 
Molecular FormulaC23H24ClNO5
Molecular Weight429.897
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m0./s1
InChIKeyQRDDBOMVDDCUHX-VROPFNGYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride (CAS 73594-44-2): Core Characteristics and Sourcing Intelligence


3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride (CAS 73594-44-2) is a chemically protected derivative of the synthetic amino acid Droxidopa . It serves as a critical intermediate or reference standard in pharmaceutical research, particularly in studies related to norepinephrine prodrugs for Parkinson's disease and neurogenic orthostatic hypotension . The compound's molecular formula is C23H24ClNO5 with a molecular weight of 429.89 g/mol .

Procurement Precision for 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride: Why Not All Intermediates Are Equal


Substituting 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride with a generic alternative is not scientifically sound. This specific stereoisomer and salt form is not interchangeable with its L-threo counterpart, other diastereomeric mixtures, or compounds with different protecting groups . The erythro configuration dictates a distinct 3D structure, which influences its behavior in chromatographic separations, chiral resolutions, and as a reference standard for impurity profiling in Droxidopa manufacturing [1]. The following evidence details these critical differentiations.

Quantitative Differentiation Evidence for 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride vs. Comparators


Synthetic Utility in Droxidopa Production: Total Yield Benchmark

The target compound is a direct product of a specific synthetic route to Droxidopa. A published method using a racemic mixture of threo/erythro-(3,4-dibenzyloxyphenyl)serine as a key intermediate achieved a total yield of 11.3% for the final Droxidopa product [1]. This serves as a class-level benchmark for routes employing benzyl-protected intermediates.

Droxidopa Synthesis Yield Benzyl Protection

Stereochemical Purity for Analytical Applications: Erythro vs. Threo Diastereomers

The compound's value as an analytical reference standard is directly tied to its defined stereochemistry. It is specified as the *DL-erythro* diastereomer, which is crucial for differentiating it from the pharmacologically active *L-threo* form of Droxidopa and its related impurities . The *threo* analog (CAS 73594-43-1) is a separate commercial entity used for different purposes . The *erythro* form is explicitly listed as 'Droxidopa Impurity 28,' a distinct compound requiring this specific reference material for accurate identification and quantification .

Stereochemistry Chromatography Reference Standard Diastereomer

Role in Chiral Resolution: Diastereomeric Crystallization

The *erythro* configuration is critical for certain chiral resolution strategies. The Droxidopa synthesis described by Liao et al. involves the resolution of a racemic mixture of *threo/erythro* diastereomers to obtain the desired *L-threo* isomer [1]. The presence of the *DL-erythro* compound in this racemic mixture is essential for the resolution process, which is a classic method for obtaining enantiomerically pure compounds. This contrasts with more modern stereoselective syntheses that avoid resolution steps [2].

Chiral Resolution Diastereomer Crystallization Process Chemistry

Targeted Applications for 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride Based on Verified Evidence


Pharmaceutical Quality Control: Reference Standard for Droxidopa Impurity 28

This compound is unequivocally identified as 'Droxidopa Impurity 28' . It is the definitive analytical reference standard for developing and validating HPLC, LC-MS, or GC methods to detect and quantify this specific stereoisomeric impurity in Droxidopa API and finished drug products. Use of this certified standard ensures compliance with ICH guidelines for impurity profiling and is essential for regulatory submissions.

Chemical Process Development: Investigating the Benzyl-Protection Route to Droxidopa

For researchers or process chemists developing or optimizing a Droxidopa synthetic route based on benzyl protection of 3,4-dihydroxybenzaldehyde, this compound is a key intermediate or a model compound . It can be used to study reaction conditions for benzylation, deprotection steps, and to characterize the *erythro* side-product that forms alongside the desired *threo* isomer. This allows for fine-tuning of reaction parameters to maximize yield and purity of the desired product.

Academic Research: Studies on Catecholamine Prodrugs and Neurotransmission

While the final Droxidopa molecule is the active agent, the protected form can be used in fundamental research to study prodrug activation, metabolic stability, or as a tool compound to investigate the impact of catechol protection on biological activity . The benzyl groups provide a handle for further synthetic modifications, making it a versatile building block for medicinal chemistry explorations in the field of Parkinson's disease and related disorders .

Method Validation for Chiral Separation of Droxidopa Stereoisomers

The compound's defined *erythro* stereochemistry makes it an ideal tool for developing and validating chiral chromatographic methods . It serves as a known retention time marker for the *erythro* diastereomer, enabling the development of robust methods capable of separating all four stereoisomers of Droxidopa. This is critical for ensuring the enantiomeric purity of the *L-threo* drug substance, a key quality attribute for this chiral API.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.